molecular formula C29H25N3OS B11770237 3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770237
M. Wt: 463.6 g/mol
InChI Key: QYZUTGUAMQBQJC-UHFFFAOYSA-N
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Description

This compound (CAS: 332101-41-4, molecular formula: C29H25N3O2S) is a thieno[2,3-b]pyridine-2-carboxamide derivative characterized by:

  • N-substituent: 2,5-dimethylphenyl group at the carboxamide position.
  • Position 4: Phenyl group.
  • Position 6: p-Tolyl (4-methylphenyl) group.

Its synthesis likely follows methods similar to those described for analogs, involving multi-step reactions with chloroacetamide derivatives and purification via column chromatography or recrystallization .

Properties

Molecular Formula

C29H25N3OS

Molecular Weight

463.6 g/mol

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C29H25N3OS/c1-17-10-13-21(14-11-17)24-16-22(20-7-5-4-6-8-20)25-26(30)27(34-29(25)32-24)28(33)31-23-15-18(2)9-12-19(23)3/h4-16H,30H2,1-3H3,(H,31,33)

InChI Key

QYZUTGUAMQBQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at the N-phenyl group, position 4, and position 6 of the thieno[2,3-b]pyridine core.

Table 1: Substituent Comparison
Compound (CAS/ID) N-Phenyl Substituent Position 4 Substituent Position 6 Substituent Key References
Target (332101-41-4) 2,5-Dimethylphenyl Phenyl p-Tolyl (4-methylphenyl)
(Pharmacological Inhibitor) 4-Fluorophenyl Phenyl Thiophen-2-yl
(Compound 9) 4-Bromophenyl Trifluoromethyl Thiophen-2-yl
(Compound 5) 4-Chlorophenyl Trifluoromethyl Thiophen-2-yl
(758701-96-1) 2-Chlorophenyl 3,4-Dimethoxyphenyl 2,5-Dimethylphenyl
(CID 1022440) 4-Methoxyphenyl Trifluoromethyl Phenyl

Key Observations :

  • Yield : High yields (85–95%) are typical for analogs, achieved via optimized reaction conditions (e.g., K2CO3 catalysis) .
  • Melting Points : Range from 236–277°C for halogenated derivatives (e.g., iodo- and bromo-substituted compounds), influenced by molecular symmetry and intermolecular interactions .
  • Spectral Data : Consistent IR peaks for N-H (3400–3300 cm⁻¹), C=O (1730–1700 cm⁻¹), and substituent-specific signals (e.g., C-F at 1200 cm⁻¹) .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing phenyl vs. p-tolyl groups) .
    • 2D NMR (COSY, HSQC) for resolving complex coupling in the thieno[2,3-b]pyridine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular formula (e.g., C₃₁H₂₈N₃OS) and detect impurities .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as shown in structurally analogous compounds .

Advanced Consideration : Use dynamic NMR to study conformational flexibility in solution, particularly for rotatable bonds in the carboxamide moiety .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Standardized Assay Conditions :
    • Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
  • Molecular Docking Studies : Compare binding modes to target proteins (e.g., dihydrofolate reductase) to explain divergent inhibitory activities .
  • Meta-Analysis of Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends across studies .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

What strategies optimize reaction yields during the synthesis of this compound?

Advanced Research Question

  • Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of aryl substituents .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Data-Driven Example : In analogous syntheses, switching from NaBH₄ to NaBH₃CN improved reductive amination yields from 45% to 87% .

How does the crystal structure of this compound inform its pharmacological properties?

Advanced Research Question

  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯O bonds) to predict solubility and bioavailability .
  • Planarity of the Thieno[2,3-b]pyridine Core : Non-planar conformations (dihedral angles >10°) may reduce DNA intercalation potential .
  • Packing Density : High-density crystals (e.g., 1.493 Mg/m³) suggest stability under storage but may hinder dissolution rates .

Methodological Note : Compare experimental crystal data with DFT-optimized geometries to identify discrepancies .

What in vitro assays are most appropriate for evaluating the compound’s mechanism of action?

Basic Research Question

  • Enzyme Inhibition Assays :
    • Dihydrofolate Reductase (DHFR) : Measure IC₅₀ values using UV-Vis spectroscopy and NADPH oxidation rates .
    • Kinase Profiling : Use radiometric or fluorescence-based assays to screen for off-target effects .
  • Cellular Viability Assays :
    • MTT/XTT Assays : Quantify cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced Consideration : Pair assays with metabolomics to identify downstream metabolic disruptions caused by the compound .

How can computational chemistry aid in the design of derivatives with enhanced activity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins over 100-ns trajectories .
  • Quantum Mechanical (QM) Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
  • ADMET Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions .

Example : QM-guided substitution at the 6-(p-tolyl) position improved predicted binding affinity by 1.2 kcal/mol in a DHFR model .

What environmental fate studies are relevant for this compound in ecological risk assessments?

Advanced Research Question

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Soil Sorption Experiments : Measure Kₒc values using batch equilibrium methods to assess mobility in agricultural settings .
  • Aquatic Toxicity Screening : Test effects on Daphnia magna (LC₅₀) and algal growth inhibition .

Methodological Note : Use isotope-labeled analogs (e.g., ¹⁴C) to track biodegradation pathways .

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